1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid is a versatile chemical compound with the molecular formula C₉H₁₅NO₄S and a molecular weight of 233.29 g/mol . This compound is known for its unique structure, which includes a cyclopropylsulfonyl group attached to a piperidine ring with a carboxylic acid moiety. It is widely used in scientific research, particularly in drug discovery and organic synthesis.
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with cyclopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of novel molecules with diverse properties.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological targets .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: Lacks the cyclopropylsulfonyl group, resulting in different chemical and biological properties.
Cyclopropylsulfonyl derivatives: Other derivatives with different substituents on the piperidine ring may exhibit varying degrees of activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Overview
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₅NO₄S and a molecular weight of 233.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and stability.
The biological activity of this compound is largely attributed to the cyclopropylsulfonyl group, which enhances binding affinity to specific enzymes and receptors. The piperidine ring contributes to structural stability, facilitating interactions with biological targets. The exact molecular pathways involved remain an area of active research, but preliminary studies suggest modulation of enzyme activity as a key mechanism.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in tumor growth regulation. For instance, a study found that similar piperidine derivatives showed significant cytotoxic effects against cancer cells, suggesting a potential for this compound as an anticancer agent .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound suggest that it may play a role in protecting neuronal cells from damage. This activity could be linked to its ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes. Further studies are required to elucidate these mechanisms fully.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piperidine-4-carboxylic acid | Lacks cyclopropylsulfonyl group | Limited activity compared to cyclopropyl derivatives |
Cyclopropylsulfonamide derivatives | Varying substituents on piperidine ring | Different degrees of activity; some show antitumor effects |
1-Tosylpiperidine-4-carboxylic acid | Contains tosyl group | Investigated for similar biological activities |
Case Studies
Several case studies have explored the biological activity of piperidine derivatives, including this compound:
- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
- Neuroprotective Study : Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The findings suggested significant protection against cell death, highlighting its therapeutic potential in neurodegenerative diseases.
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)7-3-5-10(6-4-7)15(13,14)8-1-2-8/h7-8H,1-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAAORUZZVLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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